2-Chloro-1-methylpyridin-1-ium bromide
CAS No.: 153403-89-5
Cat. No.: VC21132302
Molecular Formula: C6H7BrClN
Molecular Weight: 208.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153403-89-5 |
---|---|
Molecular Formula | C6H7BrClN |
Molecular Weight | 208.48 g/mol |
IUPAC Name | 2-chloro-1-methylpyridin-1-ium;bromide |
Standard InChI | InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |
Standard InChI Key | OVRQBLJKQKDPLG-UHFFFAOYSA-M |
SMILES | C[N+]1=CC=CC=C1Cl.[Br-] |
Canonical SMILES | C[N+]1=CC=CC=C1Cl.[Br-] |
Introduction
Chemical Properties and Structure
2-Chloro-1-methylpyridin-1-ium bromide belongs to the family of quaternary ammonium salts derived from pyridine. Its molecular structure is characterized by a pyridine ring with a chlorine substituent at the 2-position and a methyl group attached to the positively charged nitrogen atom, with bromide as the counterion.
Physical and Chemical Characteristics
The compound exhibits the following key properties:
Property | Value/Description |
---|---|
CAS Number | 153403-89-5 |
Molecular Formula | C₆H₇BrClN |
Molecular Weight | 208.48 g/mol |
Appearance | Crystalline solid |
Chemical Class | Quaternary ammonium salt, Pyridine derivative |
Solubility | Soluble in polar organic solvents |
Notable Feature | Positively charged nitrogen (quaternary ammonium) |
This quaternary ammonium structure significantly influences the compound's reactivity, making it particularly useful as an activating agent in various chemical reactions.
Structural Comparison with Related Compounds
The bromide counterion in 2-Chloro-1-methylpyridin-1-ium bromide distinguishes it from its iodide analog, which is also commonly used in organic synthesis. The bromide counterion affects properties such as solubility and reactivity, providing chemists with alternative options for specific applications based on reaction conditions and requirements.
Synthesis Methods
The synthesis of 2-Chloro-1-methylpyridin-1-ium bromide typically involves the quaternization of 2-chloropyridine with an appropriate methylating agent in the presence of bromide ions.
Applications in Organic Chemistry
2-Chloro-1-methylpyridin-1-ium bromide serves as a valuable reagent in various organic transformations, particularly in dehydrative coupling reactions.
Role as a Coupling Reagent
The compound functions primarily as a dehydrating agent and coupling reagent in organic synthesis. Its efficacy in activating hydroxyl groups enables the formation of diverse chemical bonds and functional group transformations.
Synthetic Applications
The compound facilitates the formation of several important derivatives:
Derivative Type | Starting Materials | Product |
---|---|---|
Esters | Carboxylic acids + Alcohols | R-COO-R' |
Amides | Carboxylic acids + Amines | R-CONH-R' |
Lactones | γ- or δ-hydroxy acids | Cyclic esters |
Lactams | Amino acids | Cyclic amides |
These transformations occur through the activation of hydroxyl groups, allowing subsequent nucleophilic attacks by other reactants and enhancing the efficiency of condensation reactions.
Role in Peptide Synthesis
One of the most significant applications of 2-Chloro-1-methylpyridin-1-ium bromide is in peptide synthesis.
Advantages as a Coupling Agent
In peptide synthesis, 2-Chloro-1-methylpyridin-1-ium bromide serves as an effective coupling reagent due to several favorable properties:
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Low toxicity compared to alternative reagents
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Ability to operate under mild reaction conditions
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Effectiveness in promoting dehydrative coupling reactions
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Minimal side reactions during peptide bond formation
These characteristics make it particularly valuable for sensitive coupling reactions where maintaining the integrity of chiral centers and functional groups is crucial.
Mechanism of Action
Understanding the mechanism by which 2-Chloro-1-methylpyridin-1-ium bromide operates provides insight into its utility in chemical synthesis.
Activation Mechanism
The mechanism of action involves the activation of hydroxyl groups on substrate molecules, particularly carboxylic acids. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Reaction Pathway
The general reaction pathway involves:
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Initial interaction between the reagent and the hydroxyl group
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Formation of a reactive intermediate
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Enhanced susceptibility to nucleophilic substitution
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Completion of the desired transformation with elimination of the pyridinium moiety
This pathway enables efficient formation of new bonds under conditions that minimize side reactions and maintain stereospecificity.
Comparative Analysis with Related Compounds
The chemical behavior of 2-Chloro-1-methylpyridin-1-ium bromide can be better understood through comparison with structurally related compounds.
Comparison with Iodide Variant
The iodide analog (2-Chloro-1-methylpyridinium iodide) shares many properties with the bromide variant but exhibits some distinct differences:
Property | Bromide Variant | Iodide Variant |
---|---|---|
Molecular Weight | 208.48 g/mol | 255.48 g/mol |
Reactivity | Highly reactive coupling agent | Widely used in peptide synthesis |
Applications | General coupling reactions | Well-documented in peptide synthesis |
CAS Number | 153403-89-5 | 14338-32-0 |
The iodide variant has been extensively studied in peptide synthesis applications, where it has been shown to promote the formation of peptide bonds with minimal racemization when used with urethan-protected amino acids .
Current Research and Future Perspectives
Research into the applications of 2-Chloro-1-methylpyridin-1-ium bromide continues to expand its utility in organic synthesis.
Emerging Applications
Current research focuses on:
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Optimization of reaction conditions for specific transformations
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Application in the synthesis of complex natural products
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Development of supported variants for heterogeneous catalysis
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Exploration of green chemistry applications with reduced environmental impact
These research directions aim to enhance the efficiency and sustainability of chemical processes utilizing this versatile reagent.
Practical Considerations for Laboratory Use
When working with 2-Chloro-1-methylpyridin-1-ium bromide in laboratory settings, several practical aspects should be considered.
Reaction Optimization
For optimal results when using 2-Chloro-1-methylpyridin-1-ium bromide, researchers should consider:
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Solvent selection based on substrate solubility
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Temperature control to prevent side reactions
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Stoichiometric ratios of reagents
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Addition of auxiliary bases or additives to enhance reactivity
These factors significantly influence reaction outcomes and product yields.
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